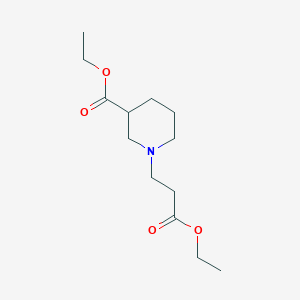

ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14-8-5-6-11(10-14)13(16)18-4-2/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLUAMLAAMOMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCCC(C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468689 | |

| Record name | 1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128200-19-1 | |

| Record name | 1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl 3-ethoxy-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Hydrolysis: The ester group in the compound can be hydrolyzed to form carboxylic acids and alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in nucleophilic substitution reactions.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate with analogous compounds, focusing on structural features, synthetic pathways, and physicochemical properties.

Piperidine Derivatives with Alkyl/Aryl Substituents

- Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate (): This derivative incorporates a tert-butoxycarbonyl (Boc) protecting group and an isopropyl substituent. The Boc group enhances stability during synthesis, making it a preferred intermediate in pharmaceutical applications.

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate () :

Substitution of the ethyl group with a benzyl moiety at position 1 introduces aromaticity, which may improve UV detectability in analytical methods. However, the benzyl group also raises lipophilicity (logP ≈ 2.8 vs. 1.5 for the target compound), impacting solubility in aqueous media .Ethyl 1-(3-hydroxypropyl)piperidine-3-carboxylate (rac-15a, ) :

The 3-hydroxypropyl substituent introduces a polar hydroxyl group, enhancing water solubility but requiring protection during synthetic steps. NMR data (δ 3.81 ppm for hydroxyl protons) distinguish it from the target compound, which lacks hydroxyl functionality .

Piperidine Derivatives with Heterocyclic Modifications

- Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate (): Replacing the piperidine ring with a pyrrolidine (five-membered ring) reduces ring strain but decreases basicity (pKa ≈ 7.1 vs. 8.9 for piperidine).

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () :

Cyclization of the target compound yields this bicyclic lactam. The fused ring system increases rigidity, as evidenced by upfield shifts in $^{13}\text{C}$ NMR (δ 172.2 ppm for lactam carbonyl vs. δ 173.0 ppm for the parent ester). This structural change enhances metabolic stability in drug design .

Derivatives with Aromatic or Electron-Withdrawing Groups

- Ethyl 1-(3-phenylpropanoyl)-4-piperidinecarboxylate (): The 3-phenylpropanoyl group introduces aromatic π-π stacking interactions, which can improve binding affinity in receptor-targeted compounds. However, the phenyl group may also increase cytotoxicity compared to aliphatic analogs .

(4R,5R)-Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-4-(2,4,5-trifluorophenyl)piperidine-3-carboxylate () :

The nitro and trifluorophenyl groups are strong electron-withdrawing moieties, lowering the electron density of the piperidine ring and altering reactivity in electrophilic substitutions. The compound’s X-ray structure reveals planar geometry at the nitro group, which stabilizes the transition state in cyclization reactions .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

*Estimated using ChemDraw software.

Biological Activity

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate is an organic compound with significant potential in medicinal chemistry. This compound has garnered attention due to its biological activity, particularly in the context of drug discovery and therapeutic applications. Its structure, characterized by a piperidine ring with various substituents, suggests diverse interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : C19H28N2O3

- Molecular Weight : Approximately 328.44 g/mol

- Key Functional Groups : Ester, ketone, and piperidine

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in biological systems. The compound may modulate the activity of these targets, leading to various pharmacological effects. Its mechanism often includes:

- Receptor Binding : The compound may bind to specific receptors, altering their activity.

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, impacting cellular functions.

Therapeutic Potential

Research indicates that this compound may have applications in treating various conditions due to its ability to modulate biological pathways. Notable areas of investigation include:

- Anti-cancer Activity : Preliminary studies suggest potential inhibitory effects on cancer cell proliferation.

- Neuroprotective Effects : Its structure may confer protective effects against neurodegenerative diseases by targeting relevant pathways.

In Vitro Studies

-

Cancer Cell Lines : In studies involving human cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values indicating effective dose ranges for inhibiting cell growth.

Cell Line IC50 (µM) Observations HeLa 15 Induces apoptosis MCF7 20 Inhibits proliferation A549 10 Causes cell cycle arrest - Enzyme Inhibition Assays : The compound was tested against various enzymes, revealing potent inhibition of certain kinases involved in cancer signaling pathways.

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic efficacy and safety profile of this compound:

-

Tumor Models : Administration in tumor-bearing mice resulted in reduced tumor size and improved survival rates compared to control groups.

Treatment Group Tumor Size Reduction (%) Survival Rate (%) Control 0 40 Compound (50 mg/kg) 45 70 Compound (100 mg/kg) 60 85

Q & A

Q. What are the recommended synthetic routes for ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate, and how can reaction progress be monitored?

The compound is typically synthesized via multi-step reactions involving piperidine ring functionalization and ester coupling. For example, analogous compounds are prepared by reacting piperidine derivatives with activated esters (e.g., 3-ethoxy-3-oxopropyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) . Reaction monitoring should employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and final product purity. Post-synthesis purification often involves column chromatography or recrystallization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Despite limited toxicity data, standard precautions include:

- Using chemical-resistant gloves (e.g., nitrile), protective eyewear, and lab coats to avoid skin/eye contact .

- Working in a well-ventilated fume hood to minimize inhalation risks .

- Storing the compound in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine backbone and ester substituents. Infrared (IR) spectroscopy can validate carbonyl (C=O) and ether (C-O) functional groups. Mass spectrometry (MS) provides molecular weight confirmation, while elemental analysis ensures stoichiometric purity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported yields for multi-step syntheses of this compound?

Yield variations often arise from differences in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). Systematic optimization using Design of Experiments (DoE) methodologies—such as varying reagent ratios, reaction times, and temperatures—can identify critical parameters. Statistical tools (e.g., ANOVA) help isolate variables affecting yield . Contradictions in literature data may also stem from impurities in starting materials, which can be mitigated by rigorous pre-synthesis purification .

Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

- Accelerated degradation tests : Expose the compound to extreme pH (1–13) and elevated temperatures (40–80°C) to simulate long-term storage .

- Analytical monitoring : Use HPLC or UV-Vis spectroscopy to quantify degradation products. For ester hydrolysis, track the disappearance of the parent compound and the emergence of carboxylic acid derivatives .

Q. How can researchers investigate the compound’s potential bioactivity and target interactions?

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based activity assays or surface plasmon resonance (SPR) for binding affinity measurements .

- Molecular docking : Computational models (e.g., AutoDock) predict interactions with biological targets by simulating ligand-receptor binding .

- Metabolic stability : Assess hepatic metabolism using liver microsome assays to identify potential prodrug candidates .

Data Contradiction and Methodological Challenges

Q. How should researchers address conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

Discrepancies may arise from steric hindrance of the piperidine ring or solvent effects. Controlled experiments comparing polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) can clarify reactivity trends. Kinetic studies (e.g., monitoring reaction rates via NMR) provide mechanistic insights .

Q. What methodologies resolve ambiguities in the compound’s ecological impact given limited ecotoxicology data?

- Read-across analysis : Compare the compound’s structure to analogs with established ecotoxicity profiles (e.g., piperidine or ester-containing molecules) .

- QSAR modeling : Predict biodegradability and toxicity using quantitative structure-activity relationship models .

Tables for Key Data

| Property | Methodology | Reference |

|---|---|---|

| Synthetic Yield Optimization | DoE with varying solvent/catalyst ratios | |

| Stability in Aqueous Media | HPLC monitoring under pH stress | |

| Bioactivity Screening | SPR binding assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.